molecular formula C19H17BrN2O3 B2981229 (2Z)-3-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-cyanoprop-2-enamide CAS No. 359595-10-1

(2Z)-3-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-cyanoprop-2-enamide

Cat. No. B2981229
CAS RN: 359595-10-1
M. Wt: 401.26
InChI Key: BFQQRPVPYHWPQG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include studying its reactivity, the products it forms, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability. Chemical properties might include its acidity or basicity, reactivity with other chemicals, and potential for oxidation or reduction .

Scientific Research Applications

Catalysis and Synthesis

In the field of catalysis, compounds with cyanopropenamide groups have been utilized as ligands in asymmetric hydrogenation reactions. For instance, rigid P-chiral phosphine ligands have demonstrated significant enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes, including dehydroamino acid derivatives and enamides. This showcases the utility of such compounds in the efficient preparation of chiral pharmaceutical ingredients, highlighting their importance in synthetic organic chemistry (Imamoto et al., 2012).

Material Science

In material science, the incorporation of specific functional groups into polymers has been explored. For example, polymer-bound thiol groups on poly(2-oxazolines) were synthesized from a monomer with a protected thiol group, demonstrating the ability to modify polymer surfaces for various applications, including bioconjugation and sensor development (Cesana et al., 2007).

Pharmacological Applications

While the request specifically excludes drug use, dosage, and side effects, it's worth noting that structurally similar compounds have been investigated for their potential in pharmacology. For example, a study on the synthesis of antibiotic SF-2312 explores the utility of related chemical frameworks in developing novel therapeutic agents (Hanaya & Itoh, 2010). Another example includes the exploration of polymer-bound functionalities for the creation of molecularly imprinted polymers, which can have significant implications in drug delivery systems and biorecognition elements (Sobiech et al., 2022).

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve how it interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or other biochemical interactions .

Safety and Hazards

Safety and hazard analysis would involve studying the compound’s toxicity, potential for causing irritation or allergic reactions, and any risks it might pose in terms of flammability, explosiveness, or environmental harm .

properties

IUPAC Name

(Z)-3-(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c1-2-24-17-10-14(8-15(11-21)19(22)23)9-16(20)18(17)25-12-13-6-4-3-5-7-13/h3-10H,2,12H2,1H3,(H2,22,23)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQQRPVPYHWPQG-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)N)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)N)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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